

Application of Reactive red 67 in flow cytometry analysis

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Compound of Interest

Compound Name: Reactive red 67

CAS No.: 12226-34-5

Cat. No.: B1175296

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Application Note: Optimizing Flow Cytometry Viability Analysis Using **Reactive Red 67**

Executive Summary

Reliable discrimination between live and dead cells is a fundamental prerequisite for robust flow cytometry and downstream drug development screens. Dead cells nonspecifically bind antibodies and autofluoresce, potentially generating false-positive artifacts that skew dataset integrity. While traditional DNA-intercalating dyes (e.g., Propidium Iodide or DAPI) are widely used, they are incompatible with downstream intracellular fixation and permeabilization protocols.

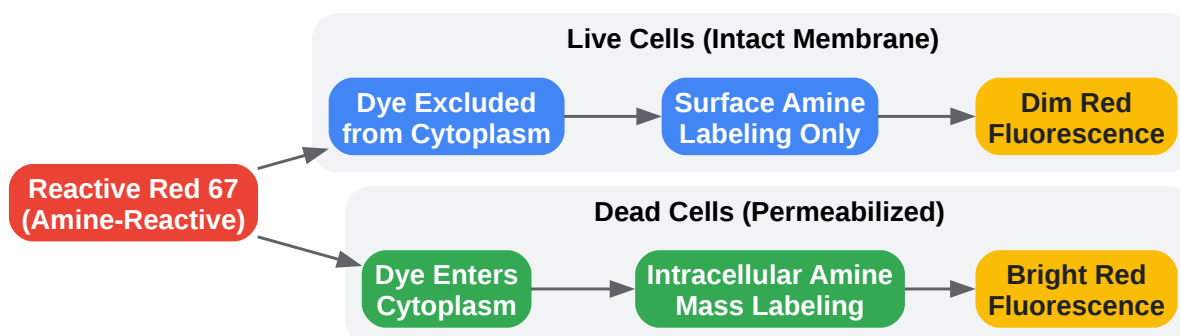
Reactive Red 67 (CAS 12226-34-5)[1]—an economical and highly stable amine-reactive fluorochrome—overcomes this limitation. Functionally analogous to proprietary NHS-ester viability probes, **Reactive Red 67** selectively reacts with primary amines to form stable covalent amide bonds[2]. Because it strongly resists signal degradation during subsequent aldehyde fixation[3], it is an ideal candidate for high-throughput multiparameter immunophenotyping.

Mechanistic Principle & Physicochemical Profiling

The utility of **Reactive Red 67** lies in its membrane impermeability and high nucleophilic reactivity toward primary amines (

), such as the side chains of lysine residues on proteins[2].

- **Live Cells (Intact Membranes):** The dye is sterically hindered from entering the cytoplasm. Covalent labeling is restricted solely to external cell surface proteins, resulting in a structurally stable but low-intensity (dim) fluorescent signature.
- **Dead Cells (Compromised Membranes):** The loss of membrane integrity permits rapid influx of the dye. Intracellular proteins, which vastly outnumber surface proteins, become massively labeled. This differential protein concentration generates a 50- to 100-fold increase in fluorescence intensity, cleanly resolving the "Dead" from the "Live" population[3].



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Mechanism of **Reactive Red 67** in Flow Cytometry for Live/Dead Discrimination.

Table 1: Physicochemical & Optical Properties of Reactive Red 67

To seamlessly integrate this dye into existing multiparameter panels, standard optical configurations for red-excitable or yellow/green-excitable fluorophores must be utilized.

Parameter	Specification	Functional Consequence
CAS Number	12226-34-5[1]	Standardized identification for reagent procurement.
Target Reactivity	Primary Amines ([2])	Covalently crosslinks to lysine side chains on cellular proteins.
Solvent Dependency	Anhydrous DMSO	Prevents premature hydrolysis of the reactive group before cellular labeling[3].
Optimal Excitation	561 nm (Yellow-Green) or 594 nm[2]	Easily excited by standard clinical flow cytometer laser lines.
Emission Maximum	~615 - 620 nm	Resolvable in the PE-Texas Red, mCherry, or equivalent bandpass filters[2][3].
Fixation Resilience	Extremely High	Fluorescence intensity is maintained completely post-4% PFA fixation[3].

Step-by-Step Self-Validating Protocol

As a Senior Application Scientist, I mandate that all protocols feature internal control validation checkpoints. Without appropriate biological controls (unstained, single-stained live, and forced-dead cohorts), compensation and gating boundaries cannot be empirically trusted.

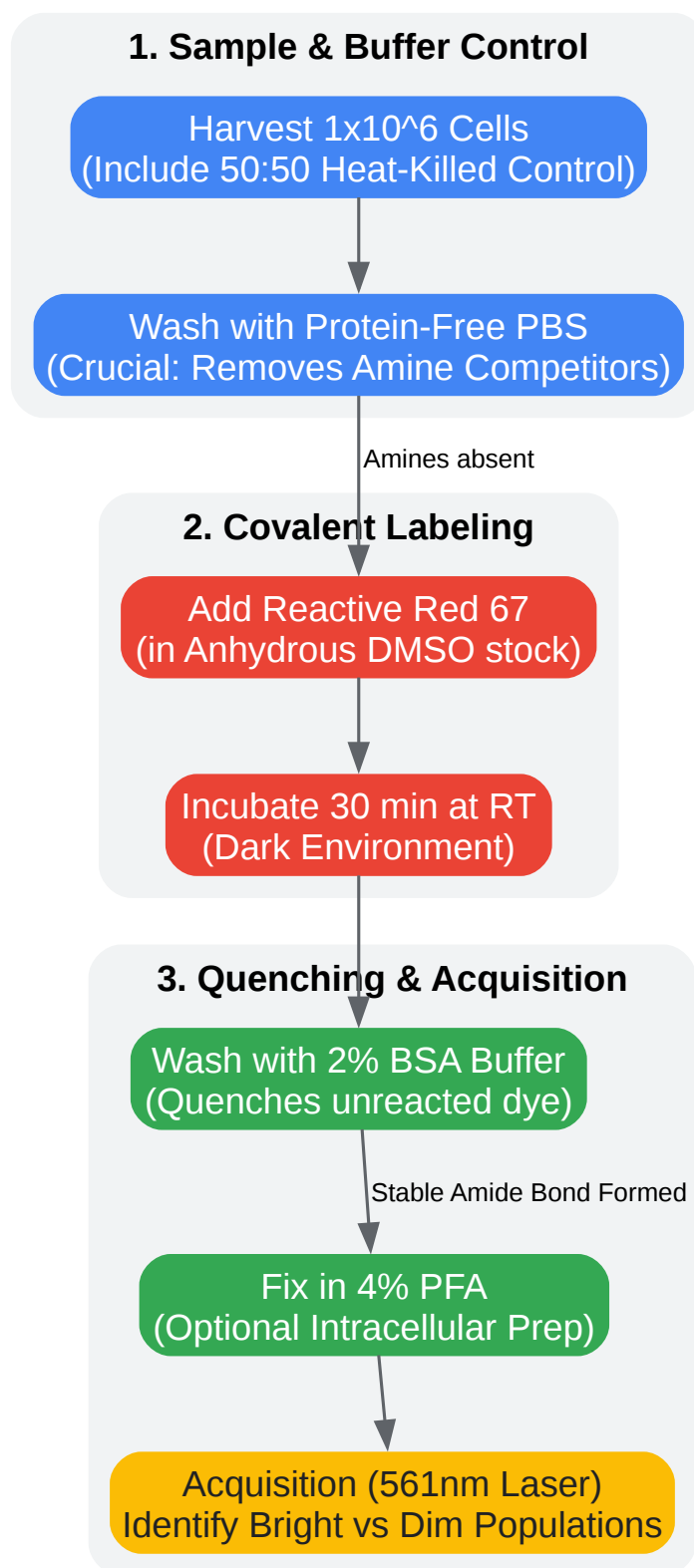
Phase 1: Reagent and Validation Control Preparation

- **Dye Stock Solution:** Reconstitute **Reactive Red 67** to a 10 mM stock using high-quality anhydrous DMSO. Aliquot into single-use tubes and store at -20°C in a desiccator. Causality: Atmospheric moisture will rapidly hydrolyze the reactive group, rendering the dye biologically inert[3].
- **Biological Control Setup:**

- Control A (Unstained): Native cells.
- Control B (Live Single-Stained): Healthy cells treated with dye.
- Control C (Dead Single-Stained): Harvest an aliquot of cells and heat-kill at 65°C for 15 minutes. Mix equally with live cells (50:50 ratio) before staining. Causality: This ensures both dim and bright populations are present in the exact same acquisition tube, providing an undeniable positive boundary for compensation and gating.

Phase 2: Staining Procedure

- Harvest & Wash: Pellet cells (e.g., cells per tube) via centrifugation (300 x g, 5 min). Remove culture supernatant completely.
- First Crucial Wash: Resuspend the pellet in 1 mL of protein-free, amine-free buffer (e.g., standard 1X PBS or HBSS). Centrifuge and decant.
 - Causality Rule: Amine-reactive dyes bind indiscriminately. If staining is performed in the presence of Tris-buffered saline (contains primary amines) or media supplemented with Fetal Bovine Serum (FBS) or BSA, these exogenous proteins act as massive "dye sinks," entirely neutralizing the stain before it reaches the cell surface[3].
- Staining: Resuspend the cell pellet in 100 µL of 1X PBS. Add 1 µL of the **Reactive Red 67** working solution (diluted 1:100 to 1:1000 in PBS, depending on cell type). Vortex immediately to disperse the dye.
- Incubation: Incubate for 30 minutes at room temperature, protected from light[3].
- Reaction Quenching (Second Crucial Wash): Add 2 mL of FACS Buffer containing 1% to 2% BSA (or FBS). Centrifuge and decant.
 - Causality Rule: The high concentration of exogenous protein in this wash step neutralizes any residual, unreacted dye, eliminating high background fluorescence and preventing cross-labeling during subsequent antibody steps.
- Downstream Processing: Cells may now be fixed in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature, permeabilized, and stained for intracellular targets[3].



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Experimental workflow for fixable live/dead discrimination using **Reactive Red 67**.

Expert Insights & Troubleshooting

Observation	Root Mechanistic Cause	Corrective Action
All cells exhibit high fluorescence (No Live population)	The dye concentration is far too high, overpowering the exclusion capability of the live cell membranes.	Perform a dye titration. Dilute the working stock exponentially (1:500, 1:1000, 1:2000) to find the optimal signal-to-noise ratio.
No dead population visible (Poor staining)	Dye hydrolysis occurred prior to use, or staining was accidentally performed in an amine-rich buffer (e.g., Tris, Sodium Azide, or RPMI with serum)[3].	Use strictly anhydrous DMSO for stocks. Ensure thorough washing with 1X PBS without protein prior to adding the dye.
Shift in signal post-fixation	Insufficient washing allowed unreacted dye to remain in the tube. When cells were permeabilized, this residual dye flooded the cytoplasm.	Ensure the post-staining wash uses a buffer enriched with BSA or FBS to chemically scavenge and quench all free reactive molecules before fixation.

References

1.3 2. 2 3.1 4.4

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